molecular formula C10H15F2NO2 B2421293 (3,3-Difluorocyclobutyl)-(3-hydroxypiperidin-1-yl)methanone CAS No. 1857258-56-0

(3,3-Difluorocyclobutyl)-(3-hydroxypiperidin-1-yl)methanone

Cat. No.: B2421293
CAS No.: 1857258-56-0
M. Wt: 219.232
InChI Key: YVGIIJXTXMCUTJ-UHFFFAOYSA-N
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Description

(3,3-Difluorocyclobutyl)-(3-hydroxypiperidin-1-yl)methanone is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclobutyl ring substituted with two fluorine atoms and a piperidine ring with a hydroxyl group, making it an interesting subject for scientific research.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving fluorinated compounds.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.

    Industry: It may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluorocyclobutyl)-(3-hydroxypiperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Cyclobutyl Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of Fluorine Atoms: Fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor can be employed.

    Formation of the Piperidine Ring: This can be synthesized through cyclization reactions involving amines and aldehydes or ketones.

    Coupling of the Two Rings: The final step involves coupling the cyclobutyl and piperidine rings through a suitable linker, such as a methanone group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluorocyclobutyl)-(3-hydroxypiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Mechanism of Action

The mechanism of action of (3,3-Difluorocyclobutyl)-(3-hydroxypiperidin-1-yl)methanone involves its interaction with specific molecular targets. The fluorine atoms may enhance the compound’s binding affinity to certain enzymes or receptors, while the piperidine ring may contribute to its overall stability and bioavailability. The exact pathways and targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3,3-Difluorocyclobutyl)-(3-hydroxypiperidin-1-yl)methanone: can be compared with other fluorinated cyclobutyl or piperidine derivatives.

    Fluorinated Cyclobutyl Compounds: These compounds often exhibit unique chemical and biological properties due to the presence of fluorine atoms.

    Piperidine Derivatives: Piperidine rings are common in many biologically active compounds and pharmaceuticals.

Uniqueness

The uniqueness of this compound lies in its specific combination of a fluorinated cyclobutyl ring and a hydroxylated piperidine ring. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

(3,3-difluorocyclobutyl)-(3-hydroxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2NO2/c11-10(12)4-7(5-10)9(15)13-3-1-2-8(14)6-13/h7-8,14H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGIIJXTXMCUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CC(C2)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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